Hydrogen Bond Donor Count Advantage Over Simpler N-Cyclohexyl-N′-phenylurea (CAS 886-59-9)
The 1-hydroxy-3-phenylpropan-2-yl substituent introduces an additional hydrogen bond donor (hydroxyl oxygen) compared to the simpler N-cyclohexyl-N′-phenylurea (CAS 886-59-9), increasing the total HBD count from 2 to 3 [1][2]. This modification expands the potential for directional hydrogen bond interactions with biological targets (e.g., enzyme active site residues) and can influence aqueous solubility and membrane permeability [3].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 3 (PubChem computed, based on 2 urea NH + 1 hydroxyl OH) [1] |
| Comparator Or Baseline | N-cyclohexyl-N′-phenylurea (CAS 886-59-9): HBD = 2 (two urea NH only; no hydroxyl group) [2] |
| Quantified Difference | +1 hydrogen bond donor (50% increase relative to comparator) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) [1] |
Why This Matters
The additional hydroxyl donor can form extra hydrogen bonds with target proteins or solvent, potentially altering binding affinity and selectivity profiles, which makes generic substitution with simpler N-cyclohexyl-N′-phenylurea unsuitable for SAR studies.
- [1] PubChem. Compound Summary for CID 209000 (CAS 19071-55-7). Hydrogen Bond Donor Count = 3. View Source
- [2] PubChem. Compound Summary for CID 125010 (N-cyclohexyl-N′-phenylurea, CAS 886-59-9). Hydrogen Bond Donor Count = 2. View Source
- [3] Lipinski, C. A. et al. Advanced Drug Delivery Reviews, 2001, 46, 3–26. Role of hydrogen bond donors in drug-likeness and the Rule of 5. View Source
